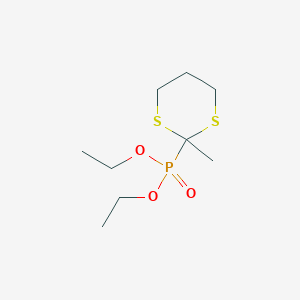
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate is an organophosphorus compound with the molecular formula C8H17O3PS2. It is a derivative of phosphonic acid and contains a dithiane ring, which is a six-membered ring with two sulfur atoms. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate can be synthesized through the reaction of diethyl phosphite with 2-methyl-1,3-dithiane. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphite, followed by nucleophilic substitution with the dithiane .
Industrial Production Methods
The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and products efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding phosphine oxide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring provides stability and reactivity, allowing the compound to participate in a wide range of transformations. The phosphonate group can form strong bonds with metals and other electrophiles, making it useful in catalysis and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (1,3-dithian-2-yl)phosphonate: Similar structure but without the methyl group at the 2-position.
Diethyl (1,3-dithiolane-2-yl)phosphonate: Contains a five-membered ring with two sulfur atoms instead of a six-membered dithiane ring.
Uniqueness
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate is unique due to the presence of the methyl group, which can influence its reactivity and steric properties. This makes it a valuable reagent in organic synthesis, offering different selectivity and reactivity compared to its non-methylated counterparts .
Eigenschaften
CAS-Nummer |
552337-50-5 |
|---|---|
Molekularformel |
C9H19O3PS2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-2-methyl-1,3-dithiane |
InChI |
InChI=1S/C9H19O3PS2/c1-4-11-13(10,12-5-2)9(3)14-7-6-8-15-9/h4-8H2,1-3H3 |
InChI-Schlüssel |
KMDUYYDPFGYJTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1(SCCCS1)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Anthracen-9-YL)methyl]-1H-imidazole](/img/structure/B14235172.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)

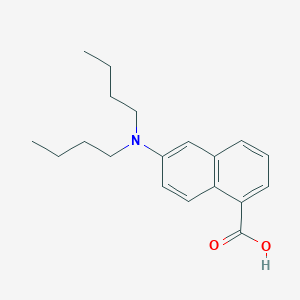
![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)
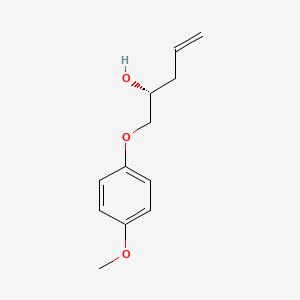
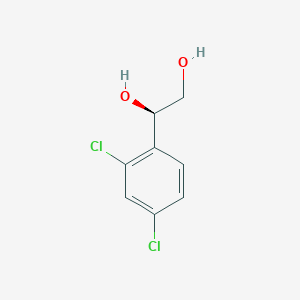
![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)

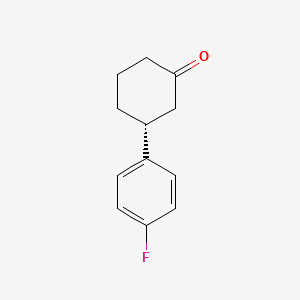
![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)
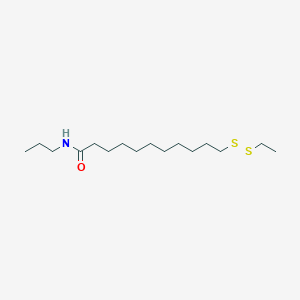
![Methanesulfonamide, N-[(1S)-1-phenylpropyl]-](/img/structure/B14235237.png)
